

# A Cross-Species Comparative Analysis of the Metabolic and Endocrine Effects of Cycloprovera

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Cycloprovera |           |
| Cat. No.:            | B1215966     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Cycloprovera**, a combination injectable contraceptive containing medroxyprogesterone acetate (MPA) and estradiol cypionate, is widely used in humans for fertility control. Understanding its metabolic and endocrine effects across different species is crucial for both clinical applications and preclinical drug development. This guide provides a comparative overview of the known effects of **Cycloprovera** and its principal component, MPA, in humans, rats, dogs, and non-human primates, based on available experimental data.

#### **Comparative Metabolic Effects**

The metabolic effects of **Cycloprovera** and MPA vary across species, with impacts observed on lipid profiles, glucose metabolism, and body weight. The following tables summarize the key quantitative findings from various studies.

Table 1: Effects on Lipid Metabolism



| Species | Drug<br>Administere<br>d                              | Dosage                                 | Duration      | Key<br>Findings                                                                                                      | Reference(s |
|---------|-------------------------------------------------------|----------------------------------------|---------------|----------------------------------------------------------------------------------------------------------------------|-------------|
| Human   | Cycloprovera (25 mg MPA + 5 mg estradiol cypionate)   | Monthly<br>injection                   | 6 months      | Statistically significant decrease in HDL-cholesterol. No significant changes in total cholesterol or triglycerides. | [1]         |
| Human   | Depot<br>Medroxyprog<br>esterone<br>Acetate<br>(DMPA) | 150 mg IM<br>every 3<br>months         | Long-term     | Significantly higher total cholesterol and LDL-C levels compared to non-users. No significant change in HDL-C.       | [2]         |
| Rat     | Medroxyprog<br>esterone<br>Acetate<br>(MPA)           | 35 mg/kg<br>body weight<br>once a week | 4 weeks       | Not specified in the provided abstracts.                                                                             |             |
| Dog     | Estradiol and Progesterone                            | Not specified                          | Not specified | Increased levels of total cholesterol, HDL-C, and LDL-C after the LH peak (associated with                           | [3]         |



|                      |               |               |               | increased progesterone ).                            |
|----------------------|---------------|---------------|---------------|------------------------------------------------------|
| Non-human<br>Primate | Not specified | Not specified | Not specified | Data not available from the provided search results. |

Table 2: Effects on Glucose Metabolism and Insulin Sensitivity



| Species              | Drug<br>Administere<br>d                            | Dosage                                 | Duration      | Key<br>Findings                                                                                        | Reference(s |
|----------------------|-----------------------------------------------------|----------------------------------------|---------------|--------------------------------------------------------------------------------------------------------|-------------|
| Human                | Cycloprovera (25 mg MPA + 5 mg estradiol cypionate) | Monthly<br>injection                   | 6 months      | No<br>statistically<br>significant<br>changes in<br>post-prandial<br>blood<br>glucose.                 | [1]         |
| Human                | Depot Medroxyprog esterone Acetate (DMPA)           | Not specified                          | Long-term     | Significantly higher plasma insulin levels. No significant differences in oral glucose tolerance test. | [4]         |
| Rat                  | Medroxyprog<br>esterone<br>Acetate<br>(MPA)         | 35 mg/kg<br>body weight<br>once a week | 4 weeks       | Significantly enhanced sodiumdependent glucose transport in the small intestine.                       | [5]         |
| Dog                  | Progestogens                                        | Suprapharma<br>cologic doses           | Long-term     | Can lead to insulin resistance.                                                                        | [6]         |
| Non-human<br>Primate | Not specified                                       | Not specified                          | Not specified | Data not<br>available<br>from the<br>provided                                                          |             |



Check Availability & Pricing

| search   |
|----------|
| results. |

Table 3: Effects on Body Weight and Other Metabolic Parameters



| Species              | Drug<br>Administere<br>d                            | Dosage                                 | Duration      | Key<br>Findings                                                                         | Reference(s |
|----------------------|-----------------------------------------------------|----------------------------------------|---------------|-----------------------------------------------------------------------------------------|-------------|
| Human                | Cycloprovera (25 mg MPA + 5 mg estradiol cypionate) | Monthly<br>injection                   | 6 months      | No<br>statistically<br>significant<br>changes in<br>body weight.                        | [1]         |
| Human                | Depot Medroxyprog esterone Acetate (DMPA)           | Not specified                          | Not specified | Weight gain is a reported side effect.                                                  | [7]         |
| Rat                  | Medroxyprog<br>esterone<br>Acetate<br>(MPA)         | 35 mg/kg<br>body weight<br>once a week | 4 weeks       | Increased uptake of amino acids and decreased uptake of calcium in the small intestine. | [5][8]      |
| Dog                  | Medroxyprog<br>esterone<br>Acetate<br>(MPA)         | Not specified                          | Not specified | Increased appetite, thirst, and potential for obesity.                                  | [9]         |
| Non-human<br>Primate | Not specified                                       | Not specified                          | Not specified | Data not available from the provided search results.                                    |             |



Check Availability & Pricing

## **Comparative Endocrine Effects**

The endocrine effects of **Cycloprovera** and MPA primarily involve the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to contraception.

Table 4: Effects on the Endocrine System



| Species              | Drug<br>Administere<br>d                            | Dosage               | Duration      | Key<br>Findings                                                                                                       | Reference(s |
|----------------------|-----------------------------------------------------|----------------------|---------------|-----------------------------------------------------------------------------------------------------------------------|-------------|
| Human                | Cycloprovera (25 mg MPA + 5 mg estradiol cypionate) | Monthly<br>injection | 3 months      | Complete suppression of ovarian function and ovulation.                                                               | [10][11]    |
| Rat                  | Medroxyprog<br>esterone<br>Acetate<br>(MPA)         | Not specified        | Not specified | MPA metabolism is primarily catalyzed by CYP3A1 in female rats.                                                       | [12]        |
| Dog                  | Medroxyprog<br>esterone<br>Acetate<br>(MPA)         | Not specified        | Not specified | Blocks the secretion of pituitary hormones, leading to estrus suppression. Can cause adrenocortica I suppression.     | [9]         |
| Non-human<br>Primate | Medroxyprog<br>esterone<br>Acetate<br>(MPA)         | Not specified        | Not specified | Suppresses endogenous secretion of pituitary gonadotrophi ns (FSH and LH) and ovarian steroid hormones (estradiol and | [13]        |



progesterone
).

## **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in some of the cited studies.

Human Clinical Trial Protocol (for Cycloprovera)

- Study Design: A comparative clinical trial with two groups of normally menstruating females.
   One group received Cycloprovera (25 mg MPA + 5 mg estradiol cypionate) and the other received a different injectable contraceptive.[1]
- Administration: Intramuscular injection once every month for 6 months.[1]
- Data Collection:
  - Metabolic Parameters: Blood samples were collected to measure HDL-cholesterol, total cholesterol, triglycerides, post-prandial blood glucose, total serum protein, and hematocrit.
     [1]
  - Endocrine Parameters: Not explicitly detailed in the abstract, but contraceptive efficacy was assessed.[1]
  - Other Parameters: Body weight and blood pressure were recorded.[1]
- Statistical Analysis: Statistical tests were used to compare the changes in metabolic parameters from baseline to 6 months.[1]

Animal Study Protocol (Rat Model for MPA)

- Study Design: Female albino rats were divided into a control group and a group treated with MPA.[5]
- Administration: MPA was administered at a dose of 35 mg/kg body weight once a week for 4 weeks.[5]



#### · Data Collection:

- Metabolic Parameters: The digestive and absorptive functions of the small intestinal
  epithelium were investigated. This included measuring the transport of sodium-dependent
  and -independent glucose, uptake of amino acids, and calcium uptake. The activities of
  brush border enzymes (disaccharidases, alkaline phosphatase, leucine aminopeptidase)
  and cellular enzymes (lactate dehydrogenase) were also assayed.[5]
- Kinetic Studies: Kinetic parameters (Vmax and Km) of glucose transport were determined.[5]

## **Signaling Pathways and Workflows**

The following diagrams illustrate the general signaling pathway of progestins and a typical experimental workflow for assessing metabolic effects.



Click to download full resolution via product page



Caption: Generalized progestin signaling pathway.



Click to download full resolution via product page



Caption: A typical experimental workflow for assessing metabolic effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical evaluation of two monthly injectable contraceptives and their effects on some metabolic parameters PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Long-term Use of Depo-medroxyprogesterone Acetate on Lipid Metabolism in Nepalese Women PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of estradiol and progesterone on metabolic biomarkers in healthy bitches PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of depot-medroxyprogesterone acetate in long-term users: a crosssectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of medroxyprogesterone acetate on the digestive and absorptive functions of rat intestine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of Reproduction in Dogs and Cats: Use and Misuse of Hormones WSAVA2006 -VIN [vin.com]
- 7. Comparison of Two Different Injectable Contraceptive Methods: Depo-medroxy Progesterone Acetate (DMPA) and Cyclofem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of medroxyprogesterone acetate on the intestinal absorptive functions in proteindeficient rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medroxyprogesterone Acetate for Dogs, Cats, and Horses Wedgewood Pharmacy [wedgewood.com]
- 10. Comparative pharmacokinetics and pharmacodynamics after subcutaneous and intramuscular administration of medroxyprogesterone acetate (25 mg) and estradiol cypionate (5 mg) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medroxyprogesterone acetate and estradiol cypionate injectable suspension (Cyclofem) monthly contraceptive injection: steady-state pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of medroxyprogesterone acetate on social behavior in female rhesus macaques (Macaca mulatta) depend on male breeding season introductions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Species Comparative Analysis of the Metabolic and Endocrine Effects of Cycloprovera]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215966#cross-species-comparison-of-cycloprovera-s-metabolic-and-endocrine-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com